molecular formula C14H16O5 B6352955 Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate CAS No. 1019379-40-8

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Cat. No.: B6352955
CAS No.: 1019379-40-8
M. Wt: 264.27 g/mol
InChI Key: WCFMTFLNNBFOHY-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(4-ethoxyphenyl)-2,4-dioxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 4-(4-ethoxyphenyl)-2,4-dioxobutanoic acid.

    Reduction: Ethyl 4-(4-ethoxyphenyl)-2-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The phenyl ring can interact with aromatic receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
  • Ethyl 4-(4-ethoxyphenyl)-2,4-dioxopentanoate
  • Ethyl 4-(4-ethoxyphenyl)-3,4-dioxobutanoate

Uniqueness

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-3-18-11-7-5-10(6-8-11)12(15)9-13(16)14(17)19-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFMTFLNNBFOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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